![molecular formula C15H19N5OS B15113886 2-[3-(Thiomorpholine-4-carbonyl)piperidin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B15113886.png)
2-[3-(Thiomorpholine-4-carbonyl)piperidin-1-yl]pyrimidine-4-carbonitrile
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Overview
Description
2-[3-(Thiomorpholine-4-carbonyl)piperidin-1-yl]pyrimidine-4-carbonitrile is a complex organic compound with a unique structure that includes a thiomorpholine ring, a piperidine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Thiomorpholine-4-carbonyl)piperidin-1-yl]pyrimidine-4-carbonitrile typically involves multi-step organic reactions The pyrimidine ring is then constructed through a series of condensation reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Thiomorpholine-4-carbonyl)piperidin-1-yl]pyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-[3-(Thiomorpholine-4-carbonyl)piperidin-1-yl]pyrimidine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[3-(Thiomorpholine-4-carbonyl)piperidin-1-yl]pyrimidine-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyrimidine-4-carbonitrile
- 2-[3-(Piperidine-4-carbonyl)piperidin-1-yl]pyrimidine-4-carbonitrile
Uniqueness
2-[3-(Thiomorpholine-4-carbonyl)piperidin-1-yl]pyrimidine-4-carbonitrile is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C15H19N5OS |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C15H19N5OS/c16-10-13-3-4-17-15(18-13)20-5-1-2-12(11-20)14(21)19-6-8-22-9-7-19/h3-4,12H,1-2,5-9,11H2 |
InChI Key |
GVXJGDHSBUJHNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC(=N2)C#N)C(=O)N3CCSCC3 |
Origin of Product |
United States |
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